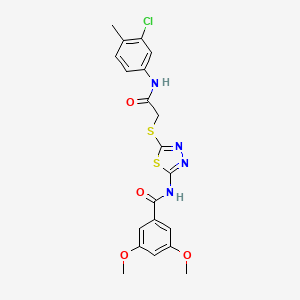
N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a useful research compound. Its molecular formula is C20H19ClN4O4S2 and its molecular weight is 478.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a derivative of 1,3,4-thiadiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound based on existing literature, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are recognized for a wide range of biological activities including:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Exhibiting cytotoxic effects on cancer cell lines.
- Anti-inflammatory : Reducing inflammation in various models.
- Anticonvulsant : Showing potential in seizure control.
- Antidiabetic : Demonstrating blood glucose-lowering effects.
The presence of the thiadiazole ring enhances lipophilicity and bioavailability, allowing these compounds to interact effectively with biological targets such as DNA and proteins .
The biological activity of thiadiazole derivatives is often attributed to their ability to form hydrogen bonds and engage in π–π stacking interactions with target biomolecules. This interaction facilitates the inhibition of critical enzymes or receptors involved in disease processes . The specific compound under consideration likely exhibits similar mechanisms due to its structural components.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. For instance:
- Compounds with the 1,3,4-thiadiazole moiety demonstrated effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32.6 μg/mL for certain derivatives .
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32.6 | |
| Escherichia coli | 47.5 | |
| Pseudomonas aeruginosa | Varies |
Anticancer Activity
The anticancer potential is highlighted by studies showing that certain thiadiazole derivatives can inhibit cell proliferation in various cancer cell lines:
- The compound exhibited an IC50 value of 0.28 µg/mL against MCF-7 breast cancer cells, indicating potent growth inhibition .
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Efficacy : A study evaluated a series of 2-amino-thiadiazole derivatives against various pathogens. Results indicated that modifications at the amine group significantly affected antimicrobial potency .
- Cytotoxicity Against Cancer Cells : Research demonstrated that the introduction of specific substituents on the thiadiazole ring could enhance antiproliferative activity against different cancer types, including breast and liver cancers .
Structure-Activity Relationship (SAR)
The structure-activity relationship for thiadiazole derivatives suggests that:
- The presence of electron-withdrawing groups (like chlorine) enhances biological activity.
- Modifications on the benzamide portion can influence lipophilicity and cellular uptake.
This relationship is crucial for designing more potent derivatives with improved therapeutic profiles.
Eigenschaften
IUPAC Name |
N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S2/c1-11-4-5-13(8-16(11)21)22-17(26)10-30-20-25-24-19(31-20)23-18(27)12-6-14(28-2)9-15(7-12)29-3/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTBJWBSDGEWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














